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Compound of Interest

Compound Name: 2-Demethylcolchicine

CAS No.: 7336-36-9

Cat. No.: B1346099

Get Quote

Executive Summary
2-Demethylcolchicine (2-DMC) is a primary metabolite of the tubulin-binding alkaloid

colchicine. Unlike its structural isomer 3-demethylcolchicine (3-DMC), 2-DMC is challenging to

synthesize chemically with high regioselectivity due to the steric hindrance and electronic

similarities of the methoxy groups on the A-ring. While acid-catalyzed hydrolysis predominantly

yields 3-DMC or colchiceine (10-demethyl), biocatalytic transformation using CYP3A4 remains

the "Gold Standard" for generating authentic 2-DMC for in vitro toxicity and Structure-Activity

Relationship (SAR) studies.

This Application Note provides a validated protocol for the enzymatic generation, extraction,

and high-purity isolation of 2-DMC. We prioritize the biocatalytic route to ensure structural

fidelity and provide a robust HPLC method to resolve the critical 2-DMC/3-DMC isomeric pair.

Strategic Overview: The Isomer Challenge
The preparation of 2-DMC is defined by the "Regio-Isomer Problem." Colchicine possesses

four methoxy groups (C1, C2, C3, C10).
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Chemical Hydrolysis: Dilute sulfuric acid favors demethylation at C3 or hydrolysis at C10,

making C2-demethylation a minor product (<5% yield) and difficult to purify.

Enzymatic Metabolism: Human Cytochrome P450 3A4 (CYP3A4) selectively demethylates

C2 and C3. While a mixture is formed, the ratio is biologically relevant, and the reaction

conditions are mild, preventing C10-ring degradation.

Pathway Visualization
The following diagram illustrates the biocatalytic divergence handled in this protocol.
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Figure 1: Biotransformation pathway of colchicine mediated by CYP3A4, highlighting the

divergence into 2-DMC and 3-DMC isomers.

Protocol A: Biocatalytic Synthesis
This protocol utilizes Recombinant Human CYP3A4 (supersomes or bactosomes) for cleaner

reaction profiles compared to liver microsomes.

Reagents & Materials
Substrate: Colchicine (Sigma-Aldrich, >98%).

Enzyme: Recombinant Human CYP3A4 (1 nmol/mL) co-expressed with Reductase.
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Cofactor System: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

.

Quench: Ice-cold Acetonitrile (ACN).

Reaction Setup (Scale-Up for Isolation)
To obtain sufficient material (approx. 0.5–1.0 mg) for characterization, run multiple parallel

incubations rather than one massive vessel to maintain oxygenation efficiency.

Component Concentration (Final) Volume (per 10 mL tube)

Phosphate Buffer (pH 7.4) 100 mM 8.8 mL

Colchicine Stock (10 mM in

MeOH)
50 µM 50 µL

rCYP3A4 Enzyme 50 pmol/mL 500 µL

Pre-incubation 37°C 5 min

NADPH Regenerating System 1.3 mM NADP+ 650 µL

Total Volume 10.0 mL

Incubation Procedure
Equilibrate: Pre-warm buffer and enzyme at 37°C in a shaking water bath.

Initiate: Add the NADPH regenerating system to start the reaction.

Incubate: Shake at 150 rpm for 60 minutes.

Note: Do not exceed 90 minutes. Secondary metabolism (bis-demethylation) increases

significantly after 1 hour.

Quench: Stop reaction by adding 10 mL (1:1 v/v) of ice-cold ACN. Vortex vigorously for 30

seconds.
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Clarify: Centrifuge at 4,000 x g for 15 minutes to pellet protein precipitate. Collect the

supernatant.

Protocol B: Enrichment and Extraction
Direct injection of the quenched mix onto a Prep-HPLC column will foul the column. Liquid-

Liquid Extraction (LLE) is required.

Evaporation: Remove the organic solvent (ACN) from the supernatant using a rotary

evaporator or nitrogen stream at 35°C. You will be left with an aqueous phase.

pH Adjustment: Adjust the aqueous phase pH to 8.0 using dilute NaOH. This optimizes the

extraction of the alkaloid base.

Extraction:

Add Dichloromethane (DCM) in a 2:1 ratio (Vol/Vol) to the aqueous phase.

Shake gently for 10 minutes (avoid vigorous shaking to prevent emulsions).

Centrifuge to separate phases. Collect the lower organic (DCM) layer.

Repeat extraction 2x.

Drying: Combine DCM layers, dry over anhydrous

, and evaporate to dryness.

Reconstitution: Dissolve the residue in 500 µL of Mobile Phase A (Water/MeOH 90:10).

Protocol C: High-Resolution Isolation (HPLC)
The separation of 2-DMC from 3-DMC is the critical step. 2-DMC typically elutes before 3-DMC

on C18 columns due to subtle polarity differences, but this must be confirmed with standards or

NMR.

Chromatographic Conditions
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Parameter Setting

Column
Phenomenex Luna C18(2) or equivalent, 250 x

10 mm (Semi-Prep)

Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)

Mobile Phase B Acetonitrile (ACN)

Flow Rate 4.0 mL/min (Semi-Prep)

Detection UV @ 245 nm (max) and 350 nm

Temperature 30°C

Gradient Program (Resolution Focused)
Time (min) % B (ACN) Event

0.0 10 Equilibration

5.0 10 Load

25.0 40 Critical Separation Window

28.0 90 Wash

33.0 90 Hold

34.0 10 Re-equilibrate

Isolation Logic:

Peak 1 (approx. 14-16 min): 2-Demethylcolchicine (Target).

Peak 2 (approx. 16-18 min): 3-Demethylcolchicine.

Peak 3 (approx. 22+ min): Unreacted Colchicine.

Note: Collect fractions in 30-second intervals across the critical window. Analyze fractions via

analytical LC-MS to confirm purity before pooling.
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Validation and Identification
Once isolated, the compound must be validated. The mass difference between Colchicine

(399) and Demethyl (385) is diagnostic, but MS cannot distinguish regioisomers.

Mass Spectrometry (LC-MS/MS)
Ionization: ESI Positive Mode.

Precursor Ion:

m/z.

Key Transitions:

386 -> 368 (Loss of

)

386 -> 354 (Loss of

)

386 -> 326 (Ring fragmentation)

NMR Spectroscopy (Definitive Proof)
Dissolve dried fraction in

or

.

Colchicine: Shows four methoxy singlets (approx. 3.65, 3.90, 3.95, 4.00 ppm).

2-Demethylcolchicine: The signal for the C2-methoxy (usually ~3.90 ppm) disappears.

3-Demethylcolchicine: The signal for the C3-methoxy disappears.

NOESY: Use Nuclear Overhauser Effect Spectroscopy to check spatial proximity of the

remaining methoxy groups to the ring protons (H4 or H8) to confirm the empty position.
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Workflow Visualization
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Figure 2: Step-by-step workflow from enzymatic generation to structural validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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